5-bromo-N2,4-dimethylpyridine-2,3-diamine
Overview
Description
5-bromo-N2,4-dimethylpyridine-2,3-diamine is a chemical compound with the molecular formula C7H10BrN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 2nd and 4th positions of the pyridine ring, along with two amino groups at the 2nd and 3rd positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N2,4-dimethylpyridine-2,3-diamine typically involves the bromination of N2,4-dimethylpyridine-2,3-diamine. This can be achieved through the following steps:
Bromination: The starting material, N2,4-dimethylpyridine-2,3-diamine, is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 5th position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N2,4-dimethylpyridine-2,3-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-N2,4-dimethylpyridine-2,3-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N2,4-dimethylpyridine-2,3-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and amino groups play a crucial role in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methylpyridine-3-amine: Similar structure but with a single amino group.
2-amino-5-bromo-4,6-dimethylpyridine: Similar structure with different positions of methyl and amino groups.
5-bromo-N2,N4-dicyclopentylpyrimidine-2,4-diamine: Similar brominated pyridine derivative with different substituents.
Uniqueness
5-bromo-N2,4-dimethylpyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and amino groups at specific positions allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
5-bromo-2-N,4-dimethylpyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-4-5(8)3-11-7(10-2)6(4)9/h3H,9H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFBORKZTOCRCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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